4-methoxy-7-methyl-1H-indazole
Overview
Description
4-methoxy-7-methyl-1H-indazole is a chemical compound with the CAS Number: 1427377-63-6 . It has a molecular weight of 206.2 .
Synthesis Analysis
A new series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters has been synthesized by adopting a conventional method from cyclic β-keto esters . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters. From the HMBC correlations, the indazole structure was confirmed as 1H-indazole .Chemical Reactions Analysis
The strategies for the synthesis of 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Scientific Research Applications
Nitric Oxide Synthase Inhibition
One study highlights the crystal structure of 7-methoxy-1H-indazole, identifying it as an inhibitor of nitric oxide synthase. The methoxy group's alignment within the indazole system and its interactions suggest potential applications in understanding enzyme inhibition mechanisms (J. Sopková-de Oliveira Santos et al., 2002).
Corrosion Inhibition
Another area of application is in corrosion science, where derivatives of the 4-methoxyphenyl group, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have shown significant corrosion inhibition efficiency on mild steel in hydrochloric acid medium. This suggests potential for industrial applications in protecting metals from corrosive environments (F. Bentiss et al., 2009).
Antimicrobial Activities
Research into the antimicrobial activities of indazole derivatives, including triazole compounds synthesized from reactions involving methoxybenzaldehyde, indicates these compounds possess good or moderate activities against various microorganisms. This opens avenues for pharmaceutical applications in developing new antimicrobial agents (H. Bektaş et al., 2010).
Chemokine Receptor Antagonism
Indazole arylsulfonamides, including methoxy-substituted compounds, have been synthesized and examined as human CCR4 antagonists, providing insights into the structural activity relationships crucial for designing receptor-specific drugs. These findings have implications in therapeutic interventions for diseases mediated by the CCR4 receptor (P. Procopiou et al., 2013).
Electronic Material Development
New derivatives of indazole, including methoxy-substituted analogues, have been synthesized, demonstrating high thermal stability and electrochemical properties. These materials are explored for their potential applications in electronic devices, highlighting the versatility of indazole derivatives in material science (Monika Cekaviciute et al., 2012).
Future Directions
properties
IUPAC Name |
4-methoxy-7-methyl-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-3-4-8(12-2)7-5-10-11-9(6)7/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWDWULAGTVYFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306141 | |
Record name | 4-Methoxy-7-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701306141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-7-methyl-1H-indazole | |
CAS RN |
1082041-64-2 | |
Record name | 4-Methoxy-7-methyl-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-7-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701306141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.